molecular formula C9H12N2O2 B11912562 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B11912562
M. Wt: 180.20 g/mol
InChI Key: CZLHZGSYILHMRG-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .

Preparation Methods

The synthesis of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can be achieved through several routes:

    Route A: Hydrogenation of pyrazolo[1,5-a]pyridines.

    Route B: Pyrazole ring closure by 1,3-dipolar cycloaddition.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can be compared with similar compounds such as:

These compounds share similar structural motifs but differ in their specific functional groups and biological activities.

Biological Activity

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 307307-82-0) is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • Structure : The compound features a tetrahydropyrazolo ring fused with a pyridine structure, which is significant for its biological interactions.

Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds can act as effective photosensitizers in photodynamic therapy (PDT). For instance, a related compound demonstrated significant cytotoxicity against melanoma cells via apoptosis and necrosis pathways .
  • Enzyme Inhibition : The structural characteristics of this compound suggest potential interactions with various enzymes. The inhibition of specific targets can lead to therapeutic effects against diseases like tuberculosis and cancer .

Antitumor Activity

A study highlighted the effectiveness of tetrahydropyrazolo derivatives in targeting melanocytic melanoma cells. The dihydroxymethyl-chlorin derivative showed enhanced activity due to increased hydrophilicity, which improved cellular uptake and retention in tumor tissues .

Case Studies

  • Melanoma Treatment :
    • Compound Tested : Dihydroxymethyl-chlorin derived from tetrahydropyrazolo structure.
    • Results : Induced cell death in A375 melanoma cells through both apoptosis and necrosis mechanisms.
    • : Suggests potential for overcoming resistance in melanotic melanoma to PDT .
  • Tuberculosis Drug Development :
    • A review discussed the pyrazolopyridone scaffold's role in developing new antitubercular agents. The modification of this scaffold led to significant improvements in potency against Mycobacterium tuberculosis (Mtb), indicating that similar modifications could enhance the activity of tetrahydropyrazolo derivatives .

Comparative Data Table

Property/ActivityThis compoundRelated Compounds
Molecular FormulaC₉H₁₂N₂O₂C₉H₁₁ClN₂O₂
Molecular Weight180.20 g/mol214.65 g/mol
Anticancer ActivityEffective against melanoma cellsEffective against various cancers
Mechanism of ActionApoptosis and necrosis inductionEnzyme inhibition
Enzyme TargetingPotential for enzyme inhibitionConfirmed for DprE1 in Mtb
Therapeutic ApplicationsPhotodynamic therapyAntitubercular therapy

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHZGSYILHMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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